Adx 10059

Description

RASEGLURANT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

Key on ui mechanism of action |

ADX10059 is a selective mGluR5 negative allosteric modulator, it may have the possibility to reduce inappropriate esophageal sphincter relaxations and prevent reflux in man. Glutamate is largely responsible for signal transmission in the neural circuit involved in migraine, and mGluR5 receptors are found at strategic points along the pathway. Inhibition of mGluR5 might therefore prevent the initiation of the migraine circuit, or interrupt it once established. mGluR5 are also found in brain regions implicated in anxiety. |

|---|---|

CAS No. |

757950-09-7 |

Molecular Formula |

C15H13FN2 |

Molecular Weight |

240.27 g/mol |

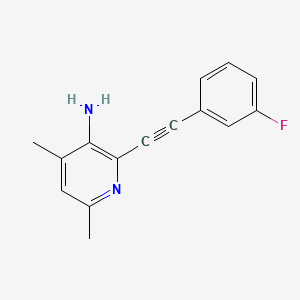

IUPAC Name |

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine |

InChI |

InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3 |

InChI Key |

MEDCLNYIYBERKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |

Appearance |

Solid powder |

Other CAS No. |

757950-09-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Raseglurant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ADX10059, a Negative Allosteric Modulator of mGluR5

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabotropic glutamate receptor 5 (mGluR5) represents a pivotal G protein-coupled receptor (GPCR) in the central nervous system, implicated in a host of neurological and psychiatric disorders. Its modulation offers significant therapeutic potential. Unlike orthosteric ligands that compete with the endogenous neurotransmitter glutamate, allosteric modulators provide a more nuanced approach to receptor control. This guide provides a detailed examination of ADX10059 (raseglurant), a potent and selective negative allosteric modulator (NAM) of mGluR5. We will dissect its molecular mechanism of action, from its binding site within the seven-transmembrane domain to its downstream effects on canonical and non-canonical signaling pathways. Furthermore, this document furnishes detailed, field-proven experimental protocols for characterizing mGluR5 NAMs, ensuring scientific integrity and reproducibility.

Introduction: The mGluR5 Receptor as a Therapeutic Target

The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR that plays a critical role in modulating excitatory synaptic transmission and plasticity throughout the mammalian brain.[1][2] It is predominantly expressed on postsynaptic terminals in regions such as the hippocampus, cortex, and striatum.[1][3]

Upon activation by its endogenous ligand, L-glutamate, mGluR5 canonically couples to Gq/11 heterotrimeric G proteins.[2][3][4] This initiates a well-defined signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][5] Beyond this canonical pathway, mGluR5 activation can also modulate other signaling networks, including the mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and the c-Jun N-terminal kinase (JNK) pathway.[3][6][7]

Given its central role in brain function, dysregulation of mGluR5 signaling has been linked to numerous disorders, including anxiety, pain, gastroesophageal reflux disease (GERD), addiction, and migraine.[2][8][9][10] This has made mGluR5 a highly attractive target for therapeutic intervention.

The Allosteric Approach: A Paradigm of Precision

Targeting GPCRs with orthosteric ligands (which bind at the same site as the endogenous agonist) can be challenging due to the high conservation of this site across receptor subtypes, leading to potential off-target effects.[4] Allosteric modulation presents a sophisticated alternative. Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the receptor's response to the orthosteric agonist.[4][11][12]

Negative Allosteric Modulators (NAMs) , such as ADX10059, are molecules that bind to an allosteric site and reduce the affinity and/or efficacy of the endogenous agonist.[4][8][12] This offers several advantages:

-

Subtype Selectivity: Allosteric sites are generally less conserved than orthosteric sites, allowing for the design of highly selective drugs.[4]

-

Saturability of Effect: The modulatory effect of a NAM is dependent on the presence of the endogenous agonist, which may reduce the risk of profound receptor inactivation and associated side effects.

-

Favorable Physicochemical Properties: The location of the mGluR5 allosteric site within the transmembrane domain facilitates the design of brain-penetrant small molecules.[2]

ADX10059: Molecular Mechanism of Action

ADX10059 is a potent, selective, and orally bioavailable NAM of the mGluR5 receptor.[13][14] Its mechanism of action can be understood as a multi-step process that translates binding at a distinct allosteric site into the functional inhibition of glutamate-mediated signaling.

Binding to the Transmembrane Allosteric Pocket

The mGluR5 receptor is composed of an extracellular "Venus Flytrap" domain (VFD) where glutamate binds, and a seven-transmembrane (7TM) domain embedded in the cell membrane.[4][11] ADX10059 and other well-characterized NAMs like MPEP and MTEP bind to a common allosteric pocket located deep within this 7TM bundle.[1][11][15] This binding is non-competitive with glutamate. The interaction stabilizes an inactive or less-active conformation of the receptor, which in turn diminishes its ability to couple with and activate downstream G-proteins upon glutamate binding to the VFD.[15]

Caption: Binding sites of Glutamate and the NAM ADX10059 on the mGluR5 receptor.

Attenuation of Downstream Signaling

By stabilizing the inactive receptor state, ADX10059 effectively uncouples glutamate binding from intracellular signal transduction. This leads to a marked reduction in the activation of the canonical Gq/PLC pathway. The functional consequence is a decrease in the production of IP3 and a subsequent blunting of intracellular Ca2+ mobilization, a hallmark of mGluR5 activation.[1] This inhibitory effect extends to other signaling pathways modulated by mGluR5, such as the phosphorylation of ERK1/2.[6][8]

Caption: ADX10059 inhibits mGluR5 signaling, blocking downstream pathways.

Experimental Validation of the Mechanism of Action

The characterization of an mGluR5 NAM like ADX10059 requires a suite of robust in vitro assays to confirm its binding, potency, and mechanism.

Radioligand Binding Assays

These assays are fundamental to demonstrating that a compound binds to the intended allosteric site and to determine its binding affinity (Ki).

Protocol: [3H]MPEP Competition Binding Assay

-

Preparation: Utilize cell membranes from HEK293 cells stably expressing human mGluR5, or rodent brain membrane preparations (e.g., cortical or hippocampal).

-

Incubation: In a 96-well plate, combine membrane preparations with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP, a prototypic NAM) and varying concentrations of the test compound (ADX10059).

-

Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Non-linear regression analysis (e.g., using the Cheng-Prusoff equation) is used to calculate the IC50, from which the Ki value is derived.

In Vitro Functional Assays

Functional assays are crucial to quantify the inhibitory effect of the NAM on glutamate-induced receptor activation.

Protocol: Intracellular Calcium Mobilization Assay

This assay directly measures the inhibition of the canonical Gq/PLC/IP3 pathway.

Caption: Workflow for a typical calcium mobilization functional assay.

-

Cell Culture: Plate HEK293 cells stably expressing human mGluR5 into black-walled, clear-bottom 96- or 384-well microplates.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

-

Compound Addition: Utilize an automated fluorescence plate reader (e.g., FLIPR). Add varying concentrations of the test NAM (ADX10059) to the wells and incubate for a predefined period (e.g., 15-30 minutes).

-

Agonist Challenge: Add a fixed concentration of glutamate (typically an EC80 concentration to ensure a robust signal) to all wells to stimulate the receptor.

-

Signal Detection: Measure the fluorescence intensity in real-time immediately before and after the addition of glutamate. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: The inhibitory effect of the NAM is quantified by the reduction in the glutamate-induced fluorescence signal. A concentration-response curve is generated to determine the IC50 of the NAM.

Protocol: Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a cumulative measure of Gq pathway activation.

-

Cell Culture: Plate mGluR5-expressing cells in a suitable microplate format.

-

Stimulation: Incubate cells with varying concentrations of the NAM in the presence of a fixed concentration of glutamate. This is performed in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.

-

Lysis: After the stimulation period (e.g., 30-60 minutes), lyse the cells.

-

Detection: Quantify the accumulated IP1 in the cell lysate using a competitive immunoassay, typically a Homogeneous Time-Resolved Fluorescence (HTRF) based kit.

-

Data Analysis: The amount of detected IP1 is inversely proportional to the HTRF signal. Plot the signal against the NAM concentration to calculate the IC50.

Pharmacological and Clinical Profile of ADX10059

ADX10059 was rapidly absorbed following oral administration in human subjects.[16] It was investigated in several clinical trials for indications where mGluR5 hyperexcitability is thought to be a key pathological driver.

| Indication | Rationale for Targeting mGluR5 | Clinical Trial Finding |

| GERD | mGluR5 receptors are involved in the neural pathways that trigger transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[17][18] | ADX10059 was shown to significantly reduce esophageal acid exposure and the number of symptomatic reflux episodes.[16][19][20] |

| Migraine | Glutamate is a key neurotransmitter in the trigeminal pain pathway, and mGluR5 is strategically located to modulate nociceptive signaling.[9][14][21] | A Phase IIa proof-of-concept study demonstrated a significant effect in the acute treatment of migraine.[9][22] |

| Anxiety | mGluR5 is highly expressed in brain regions that regulate fear and anxiety, such as the amygdala.[1][13] | A Phase IIa study in dental anxiety did not meet its primary endpoint, though some signs of anxiolytic activity were observed.[23] |

Development of ADX10059 for chronic indications was ultimately halted due to observations of elevated liver transaminases in longer-term studies, highlighting the challenges of drug development even with a well-defined mechanism of action.[24]

Conclusion

ADX10059 serves as a quintessential example of a negative allosteric modulator targeting a Class C GPCR. Its mechanism of action is precise: it binds to a non-competitive allosteric site within the 7TM domain of mGluR5, stabilizing an inactive receptor conformation and thereby attenuating glutamate-induced intracellular signaling. This elegant mechanism effectively dampens mGluR5-mediated neurotransmission, a strategy that has shown therapeutic promise across multiple preclinical and clinical models. The experimental protocols detailed herein provide a robust framework for the identification and characterization of future mGluR5 modulators, guiding the next generation of drug discovery in this important field.

References

-

Jaeschke, G., et al. (2015). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Jong, Y. J., et al. (2005). Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry. Available at: [Link]

-

Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. Available at: [Link]

-

Rojas, A., et al. (2001). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience. Available at: [Link]

-

Zerbib, F., et al. (2010). Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059, a negative allosteric modulator of metabotropic glutamate receptor 5: an esophageal pH-impedance study in healthy subjects. Neurogastroenterology & Motility. Available at: [Link]

-

Shi, Y., et al. (2022). Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Aging Neuroscience. Available at: [Link]

-

Addex Pharmaceuticals. (2008). Addex Starts ADX10059 Phase I Formulation Selection Study. BioSpace. Available at: [Link]

-

FierceBiotech. (2009). Development of ADX10059 ended for long-term use. FierceBiotech. Available at: [Link]

-

Gomez-Santacana, X., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry. Available at: [Link]

-

Addex Pharmaceuticals. (2006). Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety. GlobeNewswire. Available at: [Link]

-

Addex Pharmaceuticals. (2008). Addex Starts a Phase IIb Trial of ADX10059 for Migraine Prevention. GlobeNewswire. Available at: [Link]

-

Wang, J. Q., et al. (2006). A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Journal of Neuroscience. Available at: [Link]

-

FierceBiotech. (2008). Addex Announces ADX10059 Phase IIa Acute Anxiety Data. FierceBiotech. Available at: [Link]

-

Abu-El-Rub, E., et al. (2023). The Involvement of Glutamate-mGluR5 Signaling in the Development of Vulvar Hypersensitivity. International Journal of Molecular Sciences. Available at: [Link]

-

Dalton, J. A., et al. (2014). Computational Analysis of Negative and Positive Allosteric Modulator Binding and Function in Metabotropic Glutamate Receptor 5 (In)Activation. Journal of Chemical Information and Modeling. Available at: [Link]

-

Leach, K., et al. (2023). Pharmacological characterisation of allosteric modulators at human mGlu5. bioRxiv. Available at: [Link]

-

Keck, T. M., et al. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Chemical Neuroscience. Available at: [Link]

-

Sengmany, K., et al. (2023). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Pharmacology & Translational Science. Available at: [Link]

-

Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. Available at: [Link]

-

Lindsley, C. W., et al. (2009). Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Noetzel, M. J., et al. (2010). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. ACS Chemical Neuroscience. Available at: [Link]

-

Cutrer, F. M. (2010). Glutamatergic fine tuning with ADX-10059: a novel therapeutic approach for migraine? Expert Opinion on Investigational Drugs. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Adx 10059. PubChem Compound Database. Available at: [Link]

-

Han, C., et al. (2023). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Noetzel, M. J., et al. (2010). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. ACS Chemical Neuroscience. Available at: [Link]

-

Wikipedia contributors. (n.d.). Allosteric modulator. Wikipedia. Available at: [Link]

-

Addex Therapeutics. (2009). Glutamate Receptor “mGluR5” Implicated in GERD. Addex Therapeutics. Available at: [Link]

-

Gass, J. T., & Olive, M. F. (2009). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

-

Tack, J., et al. (2011). Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease. Alimentary Pharmacology & Therapeutics. Available at: [Link]

-

Szumlinski, K. K., et al. (2017). mGluR5 activity is required for the induction of ethanol behavioral sensitization and associated changes in ERK MAP kinase phosphorylation in the nucleus accumbens shell and lateral habenula. Behavioural Brain Research. Available at: [Link]

-

Diagnostiki Athinon. (n.d.). mGluR5 Antibodies. Diagnostiki Athinon. Available at: [Link]

Sources

- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Addex therapeutics :: Addex Starts a Phase IIb Trial of ADX10059 for Migraine Prevention [addextherapeutics.com]

- 10. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 13. Addex therapeutics :: Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety [addextherapeutics.com]

- 14. This compound | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059, a negative allosteric modulator of metabotropic glutamate receptor 5: an esophageal pH-impedance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Addex therapeutics :: Glutamate Receptor “mGluR5” Implicated in GERD [addextherapeutics.com]

- 19. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glutamatergic fine tuning with ADX-10059: a novel therapeutic approach for migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Addex therapeutics :: Addex Starts ADX10059 Phase I Formulation Selection Study [addextherapeutics.com]

- 23. fiercebiotech.com [fiercebiotech.com]

- 24. fiercebiotech.com [fiercebiotech.com]

An In-Depth Technical Guide to the Physicochemical Properties of Raseglurant (ADX10059)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raseglurant, also known as ADX10059, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Initially developed for therapeutic applications including migraine, anxiety, and gastroesophageal reflux disease (GERD), its clinical progression was halted due to observations of potential hepatotoxicity with long-term use.[2] Despite its discontinuation from clinical trials, Raseglurant remains a valuable tool in pharmacological research for probing the function and therapeutic potential of the mGluR5 receptor. This guide provides a comprehensive overview of its core chemical structure, molecular weight, and associated physicochemical properties that are critical for its application in both in vitro and in vivo research settings.

Introduction: The Scientific Context of Raseglurant

Glutamate is a primary excitatory neurotransmitter, and its signaling is modulated by receptors such as mGluR5, which are strategically located along neural pathways implicated in pain, anxiety, and reflux.[1] Raseglurant functions by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and negatively modulates the receptor's response to glutamate.[1][3] This mechanism offered a promising strategy for interrupting pathological signaling in conditions like migraine.[1] The compound was advanced to Phase II clinical trials before development was ceased.[2][4] Understanding the specific chemical and physical properties of Raseglurant is essential for researchers utilizing it as a pharmacological probe to further investigate mGluR5 signaling pathways and for the rational design of future mGluR5-targeting therapeutics.

Core Molecular Identity

A precise understanding of a compound's structure and nomenclature is the foundation of its scientific application.

Chemical Structure

The two-dimensional structure of Raseglurant is depicted below.

Figure 1: 2D Chemical Structure of Raseglurant.

Systematic Nomenclature and Identifiers

-

IUPAC Name : 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine[2]

-

Development Code : ADX-10059[2]

-

Synonyms : ADX 10059, 2-(2-(3-Fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-amine[1]

Physicochemical and Molecular Weight Properties

The biological activity, absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate are intrinsically linked to its physicochemical properties.

Summary Data Table

The key quantitative properties of Raseglurant are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃FN₂ | [1][2] |

| Molar Mass | 240.281 g/mol | [2] |

| Molecular Weight | 240.27 g/mol | [1] |

| Exact Mass | 240.10627659 Da | [1] |

| XLogP3 | 3.1 | [1] |

| Appearance | Yellow solid | [5] |

| Solubility | Soluble in DMSO (100 mM) | [5] |

In-Depth Analysis of Properties

-

Molecular Weight & Composition : Raseglurant has a molar mass of approximately 240.28 g/mol .[2] This relatively low molecular weight is consistent with the characteristics of many orally bioavailable small molecule drugs, which often adhere to guidelines like Lipinski's "rule of five".[6] The exact mass is crucial for high-resolution mass spectrometry (HRMS), enabling unambiguous identification of the molecule in complex biological matrices.

-

Lipophilicity (XLogP3) : The predicted octanol-water partition coefficient (XLogP3) is 3.1, indicating a moderate level of lipophilicity.[1] This property is a critical determinant of a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB). A balanced lipophilicity is often required for CNS-targeting drugs to ensure sufficient brain penetration without excessive non-specific binding or rapid metabolism.[7]

-

Structural Features : The Raseglurant structure contains a substituted pyridine ring, which is a common motif in medicinal chemistry. The primary amine (-NH₂) and the nitrogen within the pyridine ring can act as hydrogen bond acceptors and donors, influencing solubility and receptor binding. The fluorophenyl-ethynyl group contributes significantly to the molecule's lipophilicity and is critical for its allosteric modulation of the mGluR5 receptor.[8]

Workflow for Physicochemical Characterization

To ensure the identity, purity, and key properties of a research compound like Raseglurant, a standardized characterization workflow is essential. This process validates the material for use in subsequent biological assays.

Experimental Protocol Outline

-

Identity and Purity Confirmation :

-

Technique : High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

-

Procedure : A sample of Raseglurant is dissolved in a suitable solvent (e.g., DMSO) and injected into the LC system. A chromatographic method is used to separate the main compound from any impurities. The eluent is directed to a mass spectrometer to confirm the molecular weight of the primary peak corresponds to Raseglurant (m/z ~241.1 for [M+H]⁺). Purity is assessed by integrating the area of the main peak relative to all other peaks.

-

-

Exact Mass Determination :

-

Technique : High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or TOF analyzer.

-

Procedure : A purified sample is infused or injected into the HRMS instrument. The mass-to-charge ratio is measured with high precision to confirm the elemental composition (C₁₅H₁₃FN₂) by comparing the measured exact mass to the theoretical value (240.1063 Da).[1]

-

-

Structural Elucidation :

-

Technique : Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR).

-

Procedure : The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). NMR spectra are acquired to confirm the chemical structure. The proton (¹H) NMR will show the number of different types of protons and their connectivity, while fluorine (¹⁹F) NMR will confirm the presence and environment of the fluorine atom.

-

Characterization Workflow Diagram

Caption: Relationship between Raseglurant's structure, properties, and function.

Conclusion

Raseglurant (ADX10059) is a well-characterized small molecule with physicochemical properties that make it a suitable tool for CNS research. Its moderate molecular weight and lipophilicity facilitate its use in studies requiring cell membrane and blood-brain barrier penetration. Although its clinical development was halted, the detailed understanding of its chemical structure and molecular properties ensures its continued relevance as a selective pharmacological modulator for investigating the complex roles of the mGluR5 receptor in health and disease.

References

-

Wikipedia. Raseglurant. [Link]

-

Patsnap Synapse. Raseglurant - Drug Targets, Indications, Patents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10331863, this compound. [Link]

-

ACS Publications. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. [Link]

-

AHA/ASA Journals. Targeted Inhibition of mGlu5 Receptors in the Contralesional Hemisphere Improves Functional Recovery After Stroke. [Link]

-

Monash University. Pharmacology, signalling and therapeutic potential of metabotropic glutamate receptor 5 negative allosteric modulators. [Link]

-

The American Society for Pharmacology and Experimental Therapeutics. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies. [Link]

-

National Center for Biotechnology Information. The relationship between target-class and the physicochemical properties of antibacterial drugs. [Link]

-

PubMed. Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship. [Link]

Sources

- 1. This compound | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Raseglurant - Wikipedia [en.wikipedia.org]

- 3. research.monash.edu [research.monash.edu]

- 4. Raseglurant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound hydrochloride (Raseglurant) | mGluR5 modulator | Hello Bio [hellobio.com]

- 6. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide on the Role of ADX10059 in Inhibiting Transient Lower Esophageal Sphincter Relaxations

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of ADX10059, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and its role in the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a key mechanism in gastroesophageal reflux disease (GERD).

Part 1: The Pathophysiological Landscape of GERD and TLESRs

Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, esophageal damage.[1] While the pathophysiology of GERD is multifactorial, the primary underlying mechanism is the inappropriate, temporary relaxation of the lower esophageal sphincter (LES), an event termed transient lower esophageal sphincter relaxation (TLESR).[2][3][4]

Unlike swallow-induced LES relaxation, TLESRs are not preceded by swallowing and last longer, typically from 10 to 45 seconds.[1][5] These relaxations are a physiological response, primarily triggered by gastric distension from food or gas, which activates a vasovagal reflex.[2][3][5] In healthy individuals, TLESRs allow for the venting of gas from the stomach.[2] However, in patients with GERD, a higher proportion of TLESRs are associated with the reflux of acidic gastric contents, making them a key therapeutic target.[2][3]

Part 2: The Rationale for Targeting Metabotropic Glutamate Receptor 5 (mGluR5)

The neural pathways controlling TLESRs are complex, involving a vagovagal reflex arc. This reflex is initiated by mechanoreceptors in the proximal stomach that sense distension.[1] Afferent signals travel via the vagus nerve to the brainstem, specifically the dorsal vagal complex, which processes the signals and sends efferent signals back to the LES, causing it to relax.[5]

Glutamate is a key excitatory neurotransmitter in this pathway. Metabotropic glutamate receptors (mGluRs), particularly the Group I receptor mGluR5, have been identified as critical modulators of this reflex.[6][7] mGluR5 is expressed on vagal afferent nerve endings in the gastroesophageal region.[8][9] Activation of these receptors is believed to enhance the excitability of these neurons, thereby facilitating the triggering of TLESRs.[6][9] Consequently, antagonizing mGluR5 presents a logical and targeted approach to reduce the frequency of TLESRs and associated reflux events.[6][8]

Part 3: ADX10059 - A Selective mGluR5 Negative Allosteric Modulator (NAM)

ADX10059 (also known as raseglurant) is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor.[7][8][10] As a NAM, ADX10059 does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct, allosteric site on the receptor. This binding induces a conformational change in the receptor that reduces its affinity for and/or response to glutamate. This mechanism offers a more nuanced modulation of the receptor's activity compared to competitive antagonists and can have a better safety profile. The development of ADX10059 was based on the hypothesis that by dampening mGluR5 signaling, the threshold for triggering TLESRs could be raised, thus reducing reflux episodes.[11]

Part 4: Mechanism of Action: How ADX10059 Inhibits TLESRs

The inhibitory action of ADX10059 on TLESRs is rooted in its ability to modulate the vagovagal reflex arc at the peripheral level.

-

Gastric Distension: Following a meal, the stomach wall stretches, activating mechanoreceptors.

-

Vagal Afferent Signaling: This activation triggers signals that travel up the vagal afferent neurons towards the brainstem.

-

mGluR5 Modulation: Glutamate released in this pathway activates mGluR5 receptors on these same afferent neurons, amplifying the signal and increasing the likelihood of a TLESR being triggered.

-

ADX10059 Intervention: By binding to the mGluR5 receptor, ADX10059 reduces the receptor's responsiveness to glutamate. This dampens the afferent signal, making it less likely to reach the threshold required to initiate a TLESR.

-

Reduced TLESRs: The result is a decrease in the frequency of TLESRs and, consequently, a reduction in the number of acid reflux episodes.[8][12]

Caption: Signaling pathway of ADX10059-mediated TLESR inhibition.

Part 5: Preclinical Validation and In-Vivo Efficacy

The therapeutic potential of targeting mGluR5 was first established in animal models. These studies were crucial for demonstrating proof-of-concept before moving into human trials. Ferret and dog models are commonly used as their gastroesophageal physiology and reflux mechanisms are comparable to humans.

In a key study using a conscious ferret model, the mGluR5 antagonist MPEP (a precursor compound to more advanced NAMs) dose-dependently inhibited TLESRs by up to 71%.[6] A more selective analog, MTEP, showed even greater potency, with a 90% inhibition of TLESRs.[6] Similarly, the selective mGluR5 antagonist mavoglurant (AFQ056) was shown to reduce meal-induced TLESRs in dogs.[13] These preclinical findings provided a strong mechanistic basis for the clinical development of mGluR5 antagonists for GERD.[8]

| Compound | Animal Model | Dose | Effect | Reference |

| MPEP | Ferret | 35 µmol/kg | 71% inhibition of TLESRs | [6] |

| MTEP | Ferret | 40 µmol/kg | 90% inhibition of TLESRs | [6] |

| Mavoglurant | Dog | 1-10 mg/kg (oral) | Significant reduction in TLESRs | [13] |

Part 6: Clinical Evidence and Therapeutic Potential

ADX10059 progressed to clinical trials to evaluate its efficacy and safety in patients with GERD. Multiple studies demonstrated that ADX10059 could reduce acid reflux and improve symptoms.

A proof-of-concept study published in the journal Gut evaluated two doses of ADX10059 (50 mg and 250 mg, three times daily) in GERD patients.[8][14] The 250 mg dose significantly reduced the percentage of time the esophageal pH was below 4, from 7.2% on the placebo day to 3.6% on the treatment day.[8][10][14] This dose also significantly reduced the number and duration of symptomatic reflux episodes.[8][14]

A subsequent 2-week, double-blind, placebo-controlled trial further confirmed these findings.[12] ADX10059 (120 mg, twice daily) significantly increased the number of GERD symptom-free days, reduced antacid use, and improved total symptom scores, including heartburn and regurgitation.[12] 24-hour impedance-pH monitoring in a subset of patients showed a significant reduction in both total and acidic reflux events.[12]

| Study Parameter | Placebo | ADX10059 (120 mg b.d.) | P-value | Reference |

| Change in Symptom-Free Days | - | Significant Increase | 0.045 | [12] |

| Change in Heartburn-Free Days | - | Significant Increase | 0.037 | [12] |

| Reduction in Total Reflux Events | - | Significant Reduction | 0.034 | [12] |

| Reduction in Acidic Reflux Events | - | Significant Reduction | 0.003 | [12] |

Despite these promising efficacy results, the development of ADX10059 for chronic indications like GERD was terminated.[15] This decision was based on findings from a long-term study which revealed an incidence of elevated liver enzymes (alanine transaminase, ALT) in patients receiving the drug, suggesting a potential for drug-induced liver injury with prolonged use.[15]

Part 7: Key Experimental Protocols for TLESR Inhibitor Assessment

The evaluation of compounds like ADX10059 relies on robust and validated experimental methodologies. High-resolution manometry (HRM) combined with pH-impedance monitoring is the gold standard for studying TLESRs and reflux events.[2]

Protocol 7.1: High-Resolution Manometry (HRM) and pH-Impedance in a Human Clinical Trial

This protocol outlines the typical methodology for a clinical study assessing the effect of a TLESR inhibitor in GERD patients.

Objective: To quantify the effect of an mGluR5 NAM on the frequency of TLESRs and the number of reflux episodes.

Methodology:

-

Patient Selection: Enroll patients with a confirmed diagnosis of GERD, often those who remain symptomatic despite proton pump inhibitor (PPI) therapy.[12]

-

Washout Period: Patients discontinue all GERD medications for a specified period (e.g., 1-2 weeks) before the study days.

-

Catheter Placement: A high-resolution manometry catheter with integrated impedance and pH channels is passed transnasally and positioned to span from the pharynx to the stomach.

-

Baseline Recording (Placebo): On Day 1, patients receive a placebo. A baseline recording period is initiated, followed by a standardized high-fat meal to induce TLESRs. Postprandial data is collected for 3-4 hours.

-

Treatment Day (Active Drug): On Day 2, patients receive the active drug (e.g., ADX10059). The same meal and recording protocol is followed.[10]

-

Data Analysis: TLESRs are identified based on established criteria: (a) absence of a swallow 4 seconds before to 2 seconds after onset, (b) LES relaxation rate ≥1 mmHg/sec, and (c) nadir pressure <2 mmHg.[2] Reflux events (liquid, gas, or mixed) are identified by impedance monitoring, and their acidity is determined by the pH sensor.

-

Endpoint Comparison: The primary endpoints, such as the number of TLESRs and reflux episodes per hour, are compared between the placebo and active drug periods.[12]

Caption: Workflow for clinical evaluation of a TLESR inhibitor.

Part 8: Conclusion and Future Perspectives

ADX10059 provided a crucial clinical proof-of-concept, demonstrating that inhibiting mGluR5 is a viable strategy for reducing TLESRs and improving GERD symptoms.[10][12] The clinical studies successfully translated the strong preclinical data into meaningful patient benefits.[8][13]

While the development of ADX10059 was halted due to safety concerns with long-term use, the mGluR5 receptor remains a validated and promising target for the treatment of GERD.[15] The experience with ADX10059 underscores the challenge in drug development of balancing efficacy with long-term safety. Future research in this area will likely focus on developing new mGluR5 NAMs with a more favorable safety profile, potentially with different pharmacokinetic properties or tissue-specific actions, to offer a new class of therapy for patients with GERD, particularly for the significant population who do not fully respond to acid suppression with PPIs.[9][16]

References

-

Kim, H. I., Hong, S. J., Han, J. P., Seo, J. Y., Hwang, K. H., Maeng, H. J., Lee, T. H., & Lee, J. S. (2013). Specific Movement of Esophagus During Transient Lower Esophageal Sphincter Relaxation in Gastroesophageal Reflux Disease. Journal of Neurogastroenterology and Motility. [Link]

-

Frisby, C. L., Johnson, P. J., Houghton, L. A., Blackshaw, L. A., & Andrews, P. L. (2005). Inhibition of transient lower esophageal sphincter relaxation and gastroesophageal reflux by metabotropic glutamate receptor ligands. Gastroenterology. [Link]

-

Tack, J., Zerbib, F., Bruley des Varannes, S., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. [Link]

-

Addex Pharmaceuticals. (2009). Addex Presents Data on ADX10059 at the AAN. Addex Therapeutics. [Link]

-

Addex Pharmaceuticals. (2008). Addex Announces ADX10059 Phase IIa Acute Anxiety Data. Addex Therapeutics. [Link]

-

Boecxstaens, G. E., Rohof, W. O., & Tack, J. (2012). The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers. Alimentary Pharmacology & Therapeutics. [Link]

-

ClinicalTrials.gov. (2009). ADX10059 as a Monotherapy in Patients With Gastroesophageal Reflux (GERD). National Library of Medicine. [Link]

-

Boecxstaens, G. E., Rohof, W. O., & Tack, J. (2012). The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers. PubMed. [Link]

-

Tack, J., Zerbib, F., Bruley des Varannes, S., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. PubMed. [Link]

-

Addex Pharmaceuticals. (2006). Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety. Addex Therapeutics. [Link]

-

Smith, L., & Lasserson, D. (2013). The relevance of transient lower oesophageal sphincter relaxations in the pathophysiology and treatment of GORD. The Ulster Medical Journal. [Link]

-

Zerbib, F., Bruley des Varannes, S., Roman, S., et al. (2011). Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease. PubMed. [Link]

-

Addex Pharmaceuticals. (2009). Development of ADX10059 Ended for Long-term Use. Addex Therapeutics. [Link]

-

Sarr, M. G., et al. (2017). Localization and role of metabotropic glutamate receptors subtype 5 in the gastrointestinal tract. Baishideng Publishing Group. [Link]

-

Tack, J., Zerbib, F., Bruley des Varannes, S., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. [Link]

-

ResearchGate. (2025). Inhibition of Transient Lower Esophageal Sphincter Relaxation and Gastroesophageal Reflux by Metabotropic Glutamate Receptor Ligands. ResearchGate. [Link]

-

Patterson, W. B., & Vaezi, M. F. (2025). Physiology, Lower Esophageal Sphincter. StatPearls - NCBI Bookshelf. [Link]

-

Fuchs, K. H., & Babic, B. (2020). Transient Lower Esophageal Sphincter Relaxations and Mechanical Incompetence of the Lower Esophageal Sphincter - Is There a Relation. Journal of Surgery and Research. [Link]

-

BioSpace. (2009). Addex Pharmaceuticals' ADX10059 Has Potential For Parkinson's Disease Levodopa Induced Dyskinesia (PD-LID). BioSpace. [Link]

-

Kim, H. I., & Hong, S. J. (2012). Transient Lower Esophageal Sphincter Relaxation and the Related Esophageal Motor Activities. The Korean Journal of Gastroenterology. [Link]

-

Medvarsity. (2024). GERD From Pathophysiology to Esophageal Protection. YouTube. [Link]

-

Boecxstaens, G., et al. (2017). The selective metabotropic glutamate receptor 5 antagonist mavoglurant (AFQ056) reduces the incidence of reflux episodes in dogs and patients with moderate to severe gastroesophageal reflux disease. PubMed. [Link]

-

ResearchGate. (2025). Effect of novel metabotropic glutamate receptor 5 antagonist on gastroesophageal reflux in dogs during anaesthesia. ResearchGate. [Link]

-

Addex Pharmaceuticals. (2009). Glutamate Receptor “mGluR5” Implicated in GERD. Addex Therapeutics. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Specific Movement of Esophagus During Transient Lower Esophageal Sphincter Relaxation in Gastroesophageal Reflux Disease [jnmjournal.org]

- 3. The relevance of transient lower oesophageal sphincter relaxations in the pathophysiology and treatment of GORD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. Physiology, Lower Esophageal Sphincter - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of transient lower esophageal sphincter relaxation and gastroesophageal reflux by metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Addex therapeutics :: Glutamate Receptor “mGluR5” Implicated in GERD [addextherapeutics.com]

- 12. Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The selective metabotropic glutamate receptor 5 antagonist mavoglurant (AFQ056) reduces the incidence of reflux episodes in dogs and patients with moderate to severe gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gut.bmj.com [gut.bmj.com]

- 15. Addex therapeutics :: Development of ADX10059 Ended for Long-term Use [addextherapeutics.com]

- 16. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Functional Modulation of Metabotropic Glutamate Receptor 5 by ADX10059

Abstract

This technical guide provides an in-depth examination of the interaction between ADX10059 (Raseglurant) and its target, the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), ADX10059 represents a sophisticated approach to tempering glutamatergic neurotransmission.[1] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, methodologies, and functional consequences of this interaction. We will explore the molecular pharmacology of mGluR5, the rationale for allosteric modulation, detailed protocols for quantifying binding affinity and functional activity, and the clinical context of ADX10059's development.

The Target: Metabotropic Glutamate Receptor 5 (mGluR5)

A Key Modulator of Excitatory Neurotransmission

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G protein-coupled receptor (GPCR) that plays a pivotal role in modulating the effects of L-glutamate, the primary excitatory neurotransmitter in the central nervous system.[2][3] Unlike ionotropic glutamate receptors that form ion channels, mGluRs mediate slower, more prolonged synaptic responses.[3] mGluR5 is highly expressed in several brain regions, including the cortex, hippocampus, amygdala, and basal ganglia, where it is predominantly localized on postsynaptic terminals.[3][4] This distribution places it in a strategic position to regulate critical brain functions such as synaptic plasticity, learning, memory, and pain perception.

The Canonical Gq/11 Signaling Pathway

The rationale for targeting mGluR5 in various neuropathologic conditions stems from its primary signaling mechanism. Upon activation by glutamate, mGluR5 preferentially couples to Gαq/11 G proteins. This initiates a well-characterized intracellular cascade:

-

Gαq/11 Activation: The activated G protein stimulates phospholipase C (PLC).[3]

-

PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]

-

PKC Activation: The combination of elevated intracellular Ca2+ and DAG leads to the activation of Protein Kinase C (PKC), which then phosphorylates numerous downstream targets to modulate neuronal function.[3]

This pathway is fundamental to the excitatory effects mediated by mGluR5. Dysregulation of this pathway has been implicated in conditions characterized by excessive glutamatergic signaling, such as anxiety, migraine, and gastroesophageal reflux disease (GERD).[5][6][7]

The Modulator: ADX10059 (Raseglurant)

A Negative Allosteric Modulator (NAM)

ADX10059 is a selective, orally bioavailable small molecule that functions as a Negative Allosteric Modulator (NAM) of mGluR5.[1] Unlike orthosteric antagonists, which directly compete with the endogenous ligand (glutamate) for the primary binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[4] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric ligand.[4]

The Allosteric Advantage in GPCR Drug Discovery

Targeting an allosteric site on a GPCR like mGluR5 offers several key advantages, making it a preferred strategy for achieving therapeutic precision:

-

Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes compared to the highly conserved orthosteric binding site. This allows for the design of molecules with high selectivity for a specific receptor (e.g., mGluR5 over other mGluRs), minimizing off-target effects.[2]

-

Spatio-Temporal Control: NAMs are "modulators" of the endogenous signal. They do not have an effect in the absence of the natural ligand and thus preserve the physiological patterns of synaptic transmission, merely dampening excessive activity rather than causing a complete blockade.

-

"Saturability" of Effect: The modulatory effect of a NAM can reach a ceiling, preventing the system from being completely shut down even at high drug concentrations. This can lead to an improved safety profile.

Quantifying the Interaction: Binding Affinity of ADX10059

The critical first step in characterizing a compound like ADX10059 is to quantify its physical binding to the target receptor. This is achieved through radioligand binding assays, which measure the affinity of a molecule for a receptor.

Principle of Competitive Radioligand Binding Assays

To determine the binding affinity (expressed as the inhibitor constant, Ki) of an unlabeled compound (the "competitor," e.g., ADX10059), a competitive binding assay is employed. This technique relies on measuring the ability of the competitor to displace a radiolabeled ligand (a "tracer") that is known to bind to the target receptor with high affinity.

The experiment involves incubating cell membranes expressing mGluR5 with a fixed concentration of a suitable radioligand (e.g., [3H]MPEP, a well-characterized mGluR5 NAM) and varying concentrations of the unlabeled competitor. As the concentration of ADX10059 increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of ADX10059 that displaces 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Presentation: Binding Affinities of Prototypical mGluR5 NAMs

While specific Ki values for ADX10059 are proprietary and not always published in peer-reviewed literature, it is structurally derived from and distinguished by its high specificity compared to earlier NAMs like MPEP.[4] For context, the binding affinities for these foundational research tools are presented below.

| Compound | Receptor Target | Binding Affinity (Ki) | Source |

| MPEP | mGluR5 | 16 nM | [4] |

| MTEP | mGluR5 | 42 nM | [4] |

MPEP: 2-Methyl-6-(phenylethynyl)pyridine; MTEP: 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system for determining the Ki of a test compound at mGluR5.

Causality Behind Experimental Choices:

-

Receptor Source: HEK293 cells stably expressing recombinant rat or human mGluR5 are used to ensure a high density of the target receptor and eliminate confounding variables from other receptor types present in native tissue.

-

Radioligand: [3H]MPEP or a similar tritiated NAM is chosen for its high affinity and selectivity for the mGluR5 allosteric site, providing a stable and easily detectable signal.

-

Non-Specific Binding (NSB) Control: A high concentration of an unlabeled, potent mGluR5 ligand is used to define the amount of radioligand that binds to non-receptor components (e.g., filters, lipids). This is crucial for accuracy, as only specific binding (Total Binding - NSB) is used in calculations.

-

Incubation: Conditions (time, temperature) are optimized to ensure the binding reaction reaches equilibrium.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing mGluR5 to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add cell membranes (e.g., 40 µg protein), a fixed concentration of [3H]MPEP (e.g., 2 nM), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add cell membranes, [3H]MPEP, and a saturating concentration of a non-radiolabeled mGluR5 NAM (e.g., 10 µM MPEP).

-

Competition Wells: Add cell membranes, [3H]MPEP, and serial dilutions of the test compound (e.g., ADX10059, from 10 pM to 100 µM).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding).

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter spot.

-

Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Consequences of Binding

Demonstrating high-affinity binding is essential, but it does not describe the compound's effect on receptor function. Functional assays are required to confirm that ADX10059 acts as a NAM.

Principle of In Vitro Functional Assays

Functional assays measure the downstream consequences of receptor activation. For a Gq-coupled receptor like mGluR5, the most common readout is the mobilization of intracellular calcium. In this assay, cells expressing mGluR5 are loaded with a Ca2+-sensitive fluorescent dye. The addition of a glutamate receptor agonist (like quisqualate or DHPG) will activate mGluR5, leading to IP3 production and a subsequent release of Ca2+ from intracellular stores. This causes a rapid increase in fluorescence, which can be measured in real-time.

To test for NAM activity, the assay is run in the presence of a fixed concentration of the agonist and varying concentrations of ADX10059. As a NAM, ADX10059 will inhibit the agonist-induced Ca2+ signal in a concentration-dependent manner, allowing for the determination of a functional IC50 value. This provides a direct link between the physical binding of the drug and its modulatory effect on receptor signaling.

Experimental Protocol: Calcium Mobilization FLIPR Assay

This protocol provides a high-throughput method to validate the NAM activity of a test compound.

Step-by-Step Methodology:

-

Cell Plating:

-

Plate HEK293 cells stably expressing mGluR5 in black-walled, clear-bottom 96- or 384-well plates and grow overnight.

-

-

Dye Loading:

-

Aspirate the growth medium from the cells.

-

Add a loading buffer containing a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor (e.g., probenecid, to prevent dye leakage).

-

Incubate the plate in the dark at 37°C for approximately 1 hour.

-

-

Compound Addition and Measurement:

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR).

-

Prepare a separate source plate containing serial dilutions of the test compound (ADX10059) and a fixed, sub-maximal (EC80) concentration of an mGluR5 agonist (e.g., quisqualate).

-

The FLIPR will first measure a baseline fluorescence reading.

-

It will then automatically add the agonist/test compound solution from the source plate to the cell plate.

-

Immediately following the addition, the FLIPR will record the change in fluorescence intensity over time (typically for 2-3 minutes).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the percentage of the agonist response versus the log concentration of the test compound (ADX10059).

-

Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value, which represents the concentration of ADX10059 required to inhibit 50% of the agonist-stimulated calcium response.

-

Clinical and Preclinical Context

ADX10059 (Raseglurant) progressed to Phase II clinical trials for several indications, demonstrating the therapeutic potential of mGluR5 modulation.

-

Gastroesophageal Reflux Disease (GERD): As a monotherapy, ADX10059 was shown to significantly reduce reflux events and improve symptoms in GERD patients.[8] The mechanism is believed to involve the modulation of transient lower esophageal sphincter relaxations.[4]

-

Migraine: The drug also showed efficacy in the acute treatment of migraine attacks, with a statistically significant benefit over placebo in the proportion of pain-free patients at 2 hours post-dosing.[3] This is thought to be due to the inhibition of mGluR5 receptors located in key pain-processing pathways.[1]

-

Development Discontinuation: Despite promising efficacy data, the development of ADX10059 for chronic indications was terminated due to observations of elevated liver enzymes (alanine transaminase) in a long-term migraine prevention study. This finding suggested a potential for drug-induced liver injury with prolonged use, making the risk-benefit profile unfavorable for chronic treatment.

Conclusion

ADX10059 serves as a quintessential example of a selective mGluR5 negative allosteric modulator. The methodologies described herein—competitive radioligand binding to establish high-affinity interaction and functional calcium mobilization assays to confirm inhibitory activity—form the cornerstone of in vitro pharmacological characterization for such molecules. These self-validating experimental systems demonstrate a clear link from molecular binding to cellular function. While the clinical development of ADX10059 was halted, it provided crucial proof-of-concept that mGluR5 is a viable therapeutic target for disorders of glutamate signaling. The lessons learned from its development continue to inform the design of next-generation mGluR5 NAMs with improved safety profiles for a range of neurological and psychiatric disorders.

References

- Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC. (n.d.). National Center for Biotechnology Information.

-

Adx 10059 | C15H13FN2 | CID 10331863 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

- Addex Starts Phase IIb ADX10059, Proton Pump Inhibitor Combination Study in GERD Patients. (2008, December 2). Addex Therapeutics.

-

Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - ACS Publications. (2022, September 23). American Chemical Society. Retrieved February 23, 2026, from [Link]

-

Addex Announces ADX10059 Phase IIa Acute Anxiety Data | Fierce Biotech. (2008, January 3). FierceBiotech. Retrieved February 23, 2026, from [Link]

-

Updates on ADX-10059 for clinical management of GERD - BioWorld. (2010, May 21). BioWorld. Retrieved February 23, 2026, from [Link]

- Addex Announces ADX10059 Phase IIa Acute Anxiety Data. (2008, January 3). Addex Therapeutics.

- Raseglurant - Grokipedia. (n.d.). Grokipedia.

-

Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - ACS Publications. (2024, November 5). American Chemical Society. Retrieved February 23, 2026, from [Link]

-

Glutamate Receptor “mGluR5” Implicated in GERD - Addex therapeutics :: EN. (2009, May 27). Addex Therapeutics. Retrieved February 23, 2026, from [Link]

- Addex Presents Data on ADX10059 at the AAN. (2009, April 29). Addex Therapeutics.

Sources

- 1. This compound | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Addex therapeutics :: Addex Presents Data on ADX10059 at the AAN [addextherapeutics.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. Addex therapeutics :: Glutamate Receptor “mGluR5” Implicated in GERD [addextherapeutics.com]

- 8. | BioWorld [bioworld.com]

A Technical Guide to the Preclinical Pharmacology of Raseglurant (ADX10059) in Central Nervous System Disorders

Here is the in-depth technical guide on the preclinical pharmacology of Raseglurant in CNS disorders.

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting the Metabotropic Glutamate Receptor 5 (mGluR5)

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling, primarily orchestrated by the neurotransmitters glutamate and GABA, respectively. Glutamatergic hyperactivity is a key pathological feature in numerous CNS disorders, making the modulation of glutamate receptors a compelling therapeutic strategy.[1] Among the various glutamate receptors, the metabotropic glutamate receptor 5 (mGluR5), a Class C G protein-coupled receptor (GPCR), has emerged as a significant target.[2][3]

Raseglurant (also known as ADX-10059) is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor.[4][5][6] Unlike orthosteric antagonists that compete with the endogenous ligand (glutamate) at its binding site, NAMs bind to a distinct, allosteric site on the receptor.[5][6] This binding induces a conformational change that reduces the receptor's affinity for and/or response to glutamate, offering a more nuanced modulation of neurotransmission rather than a simple blockade.[5] This guide provides a comprehensive overview of the preclinical pharmacology of Raseglurant, detailing its mechanism of action and its evaluation in models of migraine and levodopa-induced dyskinesia (LID) in Parkinson's disease.

Part 1: Molecular Pharmacology and Mechanism of Action

The mGluR5 Signaling Cascade

The mGluR5 receptor is predominantly expressed postsynaptically in brain regions critical for cognition, movement, and pain processing, including the hippocampus, striatum, and cortex.[7] Canonically, its activation by glutamate initiates coupling to Gαq/11 G-proteins.[2][7] This triggers a well-defined intracellular signaling cascade:

-

Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).[2]

-

Generation of Second Messengers: This cleavage produces two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][7][8]

-

Activation of Protein Kinase C (PKC): The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C, which phosphorylates numerous downstream targets, modulating neuronal excitability and synaptic plasticity.[7]

This pathway is fundamental to mGluR5's role in synaptic functions like long-term potentiation (LTP) and long-term depression (LTD).[9] Its dysregulation is implicated in conditions characterized by excessive glutamatergic signaling.[10]

In Vitro Characterization of Raseglurant

The validation of a NAM's activity relies on a cascade of in vitro functional assays. These experiments are designed to quantify the compound's ability to inhibit glutamate-induced signaling downstream of the mGluR5 receptor. The choice of assays reflects a self-validating system, confirming the mechanism of action across multiple points in the signaling cascade.

Key In Vitro Assays for mGluR5 NAMs:

-

Calcium (Ca2+) Mobilization Assay: This is often a primary screening assay. It measures the transient increase in intracellular calcium following receptor activation. A NAM, like Raseglurant, will produce a concentration-dependent decrease in the glutamate-induced calcium signal.[11][12]

-

Inositol Monophosphate (IP1) Accumulation Assay: As a direct downstream product of PLC activation, measuring the accumulation of IP1 provides a robust and integrated measure of Gq/11 pathway activation. This assay is less susceptible to the rapid signal kinetics seen in Ca2+ assays.[11][12][13][14]

-

ERK1/2 Phosphorylation Assay: This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, which are further downstream in the signaling cascade.[11][12] It provides insight into the modulator's effect on pathways related to synaptic plasticity and gene expression.

Table 1: Summary of In Vitro Pharmacological Profile of Raseglurant (ADX10059)

| Assay Type | Cell Line | Agonist Used | Key Finding | Reference |

|---|---|---|---|---|

| Calcium Mobilization | Recombinant cell lines expressing mGluR5 | Glutamate or Quisqualate | Potent, concentration-dependent inhibition of agonist-induced Ca2+ release. | [3] |

| IP1 Accumulation | Recombinant cell lines expressing mGluR5 | Glutamate or Quisqualate | Demonstrated clear negative allosteric modulation of Gq/11 signaling. | [3] |

| Radioligand Binding | Membranes from mGluR5-expressing cells | [3H]methoxy-PEPy (allosteric site ligand) | Displaced allosteric site radioligands, confirming binding to the NAM site. |[12] |

Part 2: Preclinical Efficacy in CNS Disorder Models

The therapeutic hypothesis for Raseglurant is that by dampening excessive mGluR5 signaling, it can restore physiological function in pathological states. This was tested in validated animal models of specific CNS disorders.

Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease

Scientific Rationale: In Parkinson's disease, the loss of dopaminergic neurons leads to compensatory changes in the basal ganglia, including a state of glutamatergic hyperactivity.[1][15] Chronic treatment with levodopa (L-DOPA), the gold-standard therapy, often leads to debilitating LIDs.[16] This aberrant plasticity is strongly linked to overactive mGluR5 signaling in the striatum. Therefore, negatively modulating mGluR5 is a rational approach to reduce LID without compromising the anti-parkinsonian effects of L-DOPA.[1][15]

Preclinical Model of Choice: The 6-OHDA-Lesioned Rodent The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats or mice is considered the gold standard for preclinical LID studies due to its high reproducibility and translational value.[17][18] The neurotoxin 6-OHDA selectively destroys dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of Parkinson's disease.

Key Experimental Findings: Preclinical studies with mGluR5 NAMs, including precursors and analogs of Raseglurant, have consistently demonstrated a significant reduction in LID in the 6-OHDA model.[15] These compounds effectively decrease the severity of abnormal involuntary movements (AIMs) induced by chronic L-DOPA administration.[19] This provides a strong, field-proven validation of the therapeutic target.

Migraine

Scientific Rationale: Glutamate is a key neurotransmitter in the trigeminovascular system, the neural pathway implicated in migraine pathophysiology.[20] mGluR5 receptors are strategically located at points along this pathway. The theory is that inhibiting mGluR5 could interrupt the signaling cascade that leads to the initiation and propagation of a migraine attack.[20]

Preclinical Model of Choice: The Glyceryl Trinitrate (GTN) Model In humans, intravenous infusion of GTN (nitroglycerin), a nitric oxide (NO) donor, reliably triggers migraine-like headaches in susceptible individuals.[21][22] This observation has been back-translated into rodent models. Administration of GTN to rodents induces behaviors indicative of headache, such as thermal and mechanical allodynia (pain from a normally non-painful stimulus), which can be measured using von Frey filaments or thermal plates.[23][24] This model is valued for its clinical relevance and its responsiveness to existing anti-migraine therapies like triptans.[24]

Key Experimental Findings: Preclinical studies showed that glutamate receptor antagonists could be effective in migraine models.[25] Raseglurant was advanced into clinical trials for migraine based on the strong mechanistic rationale and positive signals in such preclinical systems.[4][6] These models demonstrated that modulation of the trigeminal system via mGluR5 inhibition was a viable strategy for acute migraine treatment.

Fragile X Syndrome (FXS)

Scientific Rationale: While Raseglurant's development was not primarily focused on FXS, the "mGluR theory of Fragile X" provides a compelling case for its potential application. FXS results from the silencing of the FMR1 gene, leading to the absence of the FMRP protein.[10] FMRP normally acts as a brake on local protein synthesis downstream of mGluR5 activation. In its absence, mGluR5 signaling is exaggerated, leading to excessive protein synthesis, altered synaptic plasticity, and the core cognitive and behavioral symptoms of FXS.[10][26] Therefore, reducing mGluR5 activity with a NAM is hypothesized to correct this core pathophysiological defect.

Preclinical Evidence with mGluR5 NAMs: Extensive preclinical research using Fmr1 knockout (KO) mice, the primary animal model for FXS, has shown that treatment with various mGluR5 NAMs can rescue multiple disease-related phenotypes.[26] These include correcting aberrant dendritic spine morphology, reversing deficits in social behavior, and reducing susceptibility to audiogenic seizures.[27][28] These robust findings in FXS models provided a strong impetus for clinical trials with other mGluR5 NAMs like Mavoglurant.[27][29]

Part 3: Detailed Experimental Protocols

In Vitro Protocol: FLIPR-Based Calcium Mobilization Assay

This protocol describes a standard method for assessing a compound's activity as a NAM at the mGluR5 receptor using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To determine the concentration-dependent inhibition of glutamate-induced calcium mobilization by Raseglurant.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human mGluR5 receptor are cultured to ~90% confluency in standard media.

-

Cell Plating: Cells are harvested and seeded into black-walled, clear-bottom 384-well microplates and incubated overnight to allow for attachment.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C. This allows the dye to enter the cells.

-

Compound Preparation: A serial dilution of Raseglurant is prepared in the assay buffer. A vehicle control (e.g., 0.1% DMSO) is also prepared.

-

Compound Addition: The prepared Raseglurant dilutions and vehicle are added to the respective wells of the cell plate and incubated for 15-30 minutes. This allows the compound to bind to the receptor before agonist stimulation.

-

Agonist Stimulation & Measurement: The plate is placed in the FLIPR instrument. A solution of glutamate (at a pre-determined EC80 concentration to ensure a robust but sub-maximal signal) is added to all wells simultaneously. The FLIPR measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response in each well is measured. The data is normalized to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). A concentration-response curve is generated, and the IC50 value (the concentration of Raseglurant that causes 50% inhibition of the glutamate response) is calculated.

In Vivo Protocol: 6-OHDA Rat Model of L-DOPA-Induced Dyskinesia

Objective: To assess the efficacy of Raseglurant in reducing the severity of established LIDs in a rat model of Parkinson's disease.

Methodology:

-

Lesioning Surgery: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. The neurotoxin 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the right medial forebrain bundle.

-